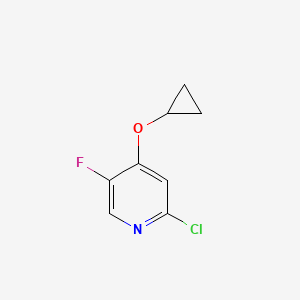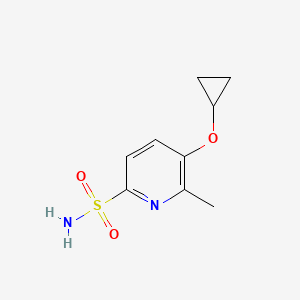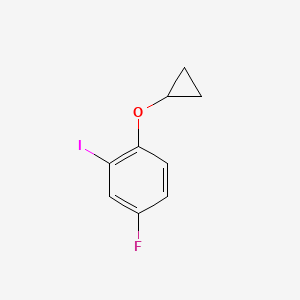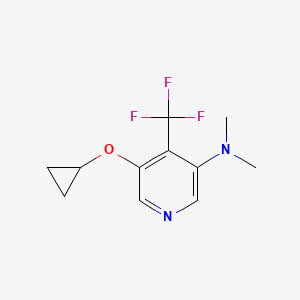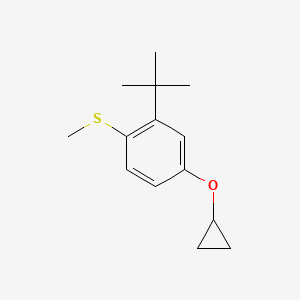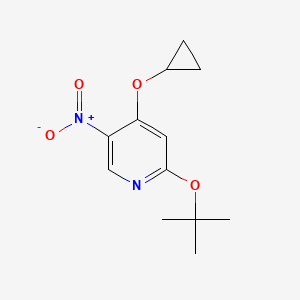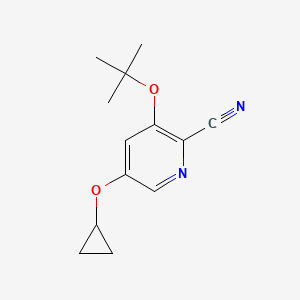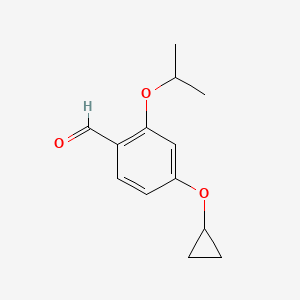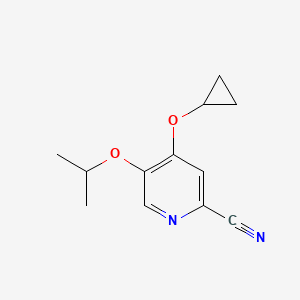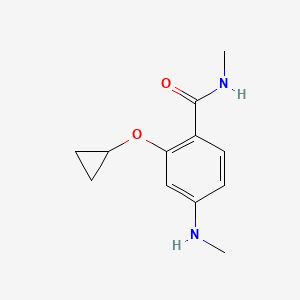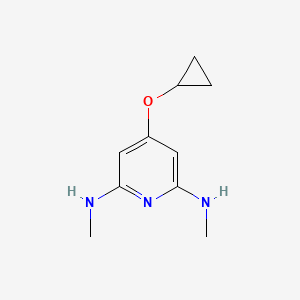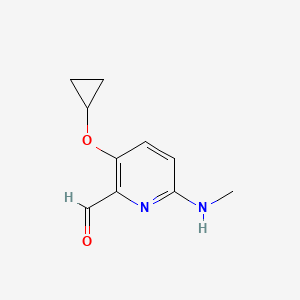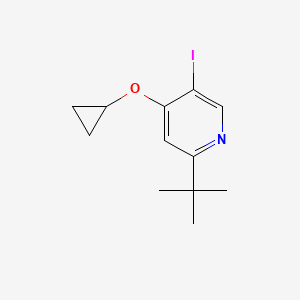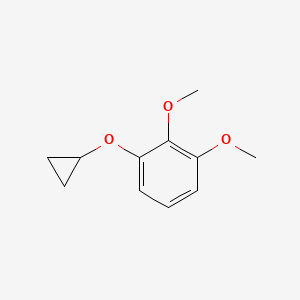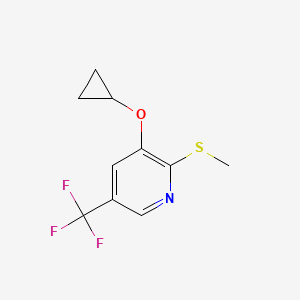
3-Cyclopropoxy-2-(methylthio)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-(methylthio)-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of cyclopropoxy, methylthio, and trifluoromethyl functional groups attached to a pyridine ring. This unique combination of functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-(methylthio)-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Functional Groups: The cyclopropoxy, methylthio, and trifluoromethyl groups are introduced through nucleophilic substitution reactions, often using reagents such as cyclopropyl alcohol, methylthiol, and trifluoromethyl iodide.
Reaction Conditions: These reactions are typically carried out under controlled temperature and pressure conditions, with the use of catalysts to enhance reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.
Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-2-(methylthio)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Derivatives with different functional groups replacing the cyclopropoxy group.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-(methylthio)-5-(trifluoromethyl)pyridine finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-(methylthio)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or modulating their activity.
Interact with Receptors: Affecting signal transduction pathways.
Alter Cellular Processes: Influencing gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-2-methoxypyridine: Similar structure but with a methoxy group instead of a methylthio group.
3-Cyclopropoxy-2-(methylthio)benzoic acid: Contains a benzoic acid moiety instead of a pyridine ring.
Uniqueness
3-Cyclopropoxy-2-(methylthio)-5-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H10F3NOS |
|---|---|
Molekulargewicht |
249.25 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-methylsulfanyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NOS/c1-16-9-8(15-7-2-3-7)4-6(5-14-9)10(11,12)13/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
CLPLFJSWKLPNGG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=N1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


